molecular formula C9H6Cl2N2O B3384201 2-chloro-N-(3-chloro-4-cyanophenyl)acetamide CAS No. 53313-07-8

2-chloro-N-(3-chloro-4-cyanophenyl)acetamide

Cat. No.: B3384201
CAS No.: 53313-07-8
M. Wt: 229.06 g/mol
InChI Key: FSBJKVDUYDPVGA-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2-Chloro-N-(3-chloro-4-cyanophenyl)acetamide (CAS 114807-80-6) is a halogenated acetamide derivative with the molecular formula C₉H₇Cl₂N₂O. Its structure features a chloro-substituted acetamide group attached to a 3-chloro-4-cyanophenyl ring (Fig. 1). The presence of electron-withdrawing groups (chloro and cyano) enhances its reactivity, making it a valuable intermediate in synthetic organic chemistry for designing pharmaceuticals, agrochemicals, and coordination ligands .

Properties

IUPAC Name

2-chloro-N-(3-chloro-4-cyanophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2O/c10-4-9(14)13-7-2-1-6(5-12)8(11)3-7/h1-3H,4H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSBJKVDUYDPVGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CCl)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(3-chloro-4-cyanophenyl)acetamide typically involves the reaction of 3-chloro-4-cyanophenylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N-(3-chloro-4-cyanophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Antibacterial Properties
One of the primary applications of 2-chloro-N-(3-chloro-4-cyanophenyl)acetamide is its potential as an antibacterial agent. Studies have shown that compounds with similar structures exhibit significant activity against resistant bacterial strains. The compound has been identified as an inhibitor of MurA (UDP-N-acetylglucosamine enolpyruvyl transferase), an enzyme crucial for bacterial cell wall synthesis. Inhibition of this enzyme can disrupt peptidoglycan biosynthesis, making it a promising candidate for developing new antibacterial therapies against pathogens like Staphylococcus aureus and Escherichia coli .

Case Study: Antimicrobial Activity
Research has demonstrated that chloroacetamides, including this compound, show varying degrees of effectiveness against different bacterial strains. For instance, compounds with halogenated substituents on the phenyl ring were more effective against Gram-positive bacteria compared to Gram-negative ones. This finding highlights the importance of structural modifications in enhancing biological activity .

Enzyme Inhibition Studies

Mechanism of Action
The mechanism by which this compound exerts its antibacterial effects involves binding to specific enzymes or receptors, leading to their inhibition. This compound's interaction with MurA results in irreversible inhibition, which is critical for developing treatments for antibiotic-resistant infections .

Enzyme Kinetics
Studies involving enzyme kinetics have shown that this compound binds covalently to the active site of MurA, indicating a strong affinity and potential for therapeutic use. Further research into its interactions with other biological targets may reveal additional therapeutic potentials .

Synthesis and Industrial Applications

Synthetic Intermediate
In organic synthesis, this compound serves as an important intermediate for creating more complex organic molecules. Its unique structure allows for various chemical reactions, including substitution and oxidation reactions, which can lead to the formation of diverse derivatives useful in pharmaceuticals .

Industrial Production Methods
The compound can be produced on an industrial scale using optimized reaction conditions and purification techniques such as recrystallization or chromatography. The scalability of its synthesis makes it valuable in the pharmaceutical industry for producing bulk quantities for research and development .

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-chloro-4-cyanophenyl)acetamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to altered cellular functions. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the chloro groups can enhance lipophilicity and membrane permeability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chloro-Substituted Phenyl Acetamides

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Substituents Key Features/Applications Reference
2-Chloro-N-(4-fluorophenyl)acetamide C₈H₇ClFNO 4-F, 2-Cl Intermediate for quinazoline derivatives; intramolecular C–H···O interactions stabilize structure .
2-Chloro-N-(4-nitrophenyl)acetamide C₈H₆ClN₂O₃ 4-NO₂, 2-Cl Nitro group enhances electrophilicity; used in high-energy materials synthesis .
2-Chloro-N-(3-chloro-4-fluorophenyl)acetamide C₈H₅Cl₂FNO 3-Cl, 4-F, 2-Cl Structural analog to penicillin lateral chain; exhibits hydrogen bonding for crystal packing .
Target Compound C₉H₇Cl₂N₂O 3-Cl, 4-CN, 2-Cl Dual chloro/cyano substitution improves thermal stability and ligand coordination .

Research Findings :

  • Electronic Effects: Fluorine (in 4-F analogs) increases electron-withdrawing capacity, while cyano groups (in the target compound) enhance π-π stacking in crystal lattices .

Aliphatic and Heterocyclic Derivatives

Table 2: Non-Aromatic Substituted Acetamides
Compound Name Molecular Formula Substituents Applications Reference
2-Chloro-N-(4-ethylcyclohexyl)acetamide C₁₀H₁₈ClNO Cyclohexyl, 4-ethyl Lipophilic properties (XLogP3 = 2.8) suit agrochemical formulations .
2-Chloro-N-[4-(1-pyrrolidinyl)phenyl]acetamide C₁₂H₁₄ClN₂O 4-Pyrrolidinyl Acetylcholinesterase inhibitor; potential neuropharmacological agent .
2-Chloro-N-(2-methyl-4-oxo-3(4H)-quinazolinyl)acetamide C₁₁H₉ClN₂O₂ Quinazolinyl Anticancer research due to heterocyclic backbone .

Key Differences :

  • Solubility : Aliphatic derivatives (e.g., cyclohexyl) exhibit higher lipophilicity than aromatic analogs, impacting bioavailability .
  • Bioactivity : Heterocyclic substituents (e.g., quinazolinyl) enable DNA intercalation, unlike purely aromatic systems .

Crystallographic Data

  • Dihedral Angles : In N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide, the dihedral angle between aromatic rings is 60.5°, influencing packing efficiency .
  • Hydrogen Bonding : Common in acetamides; e.g., N–H···O bonds in 2-chloro-N-(4-fluorophenyl)acetamide enhance thermal stability .

Biological Activity

2-Chloro-N-(3-chloro-4-cyanophenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial applications. Its structure, characterized by a chloro group and a cyanophenyl moiety, suggests significant interactions with biological targets, potentially leading to therapeutic uses.

  • Molecular Formula: C₉H₇Cl₂N₂O
  • Molecular Weight: Approximately 194.62 g/mol
  • Structure: The compound features a chloro group at the second position and a cyano group at the para position of the phenyl ring, contributing to its unique reactivity and biological properties.

The biological activity of this compound primarily involves its ability to inhibit bacterial enzymes crucial for cell wall synthesis. Specifically, it has been identified as an inhibitor of MurA (UDP-N-acetylglucosamine enolpyruvyl transferase), which plays a vital role in peptidoglycan biosynthesis in bacteria. This inhibition can disrupt bacterial cell wall integrity, making it a candidate for developing new antibacterial agents against resistant strains.

Antimicrobial Activity

Research has shown that this compound exhibits significant antibacterial properties. The following table summarizes its effectiveness against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL Minimum Bactericidal Concentration (MBC) µg/mL
Escherichia coli64128
Staphylococcus aureus3264
Klebsiella pneumoniae256512
Pseudomonas aeruginosa>512>512

The compound demonstrates potent activity against Gram-positive bacteria like Staphylococcus aureus, while exhibiting reduced efficacy against Gram-negative bacteria such as Pseudomonas aeruginosa .

Case Studies

  • Study on Enzyme Inhibition:
    A study focused on the enzyme kinetics revealed that this compound binds covalently to the active site of MurA, leading to irreversible inhibition. This binding mechanism suggests potential for developing novel antibacterial therapies targeting resistant strains.
  • Combination Therapy Research:
    Another study explored the effects of combining this compound with other antibiotics (ciprofloxacin and meropenem) against Klebsiella pneumoniae. The results indicated synergistic effects, enhancing the overall antibacterial efficacy and offering insights into combination therapies for resistant infections .

Toxicity Profile

While the compound shows promising antibacterial activity, it also exhibits acute toxicity. It is classified as harmful if swallowed or upon skin contact, necessitating careful handling during research and application .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-chloro-N-(3-chloro-4-cyanophenyl)acetamide
Reactant of Route 2
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2-chloro-N-(3-chloro-4-cyanophenyl)acetamide

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